2-Fluorobenzonitrile

Catalog No.
S749497
CAS No.
394-47-8
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzonitrile

CAS Number

394-47-8

Product Name

2-Fluorobenzonitrile

IUPAC Name

2-fluorobenzonitrile

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H

InChI Key

GDHXJNRAJRCGMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)F

Synonyms

2-Cyanofluorobenzene; 2-Fluorocyanobenzene; o-Cyanofluorobenzene; 2-Fluorophenyl Cyanide; o-Fluorobenzonitrile; NSC 88278;

Canonical SMILES

C1=CC=C(C(=C1)C#N)F

The exact mass of the compound 2-Fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88278. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorobenzonitrile (CAS 394-47-8) is a highly activated, ortho-halogenated aromatic building block widely procured for the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The synergistic electron-withdrawing effects of the cyano and fluoro groups make the ortho-fluorine exceptionally susceptible to nucleophilic aromatic substitution (SNAr) [1]. In industrial and laboratory workflows, this compound is prized over other halobenzonitriles for its ability to undergo rapid, high-yielding substitutions under mild conditions, serving as a critical precursor for 1,2-disubstituted benzenes and ortho-fused heterocycles such as quinazolines and benzisoxazoles.

Substituting 2-fluorobenzonitrile with its chlorinated analog (2-chlorobenzonitrile) severely diminishes SNAr reactivity, often necessitating harsh thermal conditions or transition-metal catalysts that increase process costs and degrade sensitive functional groups [1]. Conversely, utilizing the para-isomer (4-fluorobenzonitrile) alters the fundamental regiochemistry of the molecule, which not only prevents the formation of required ortho-fused heterocyclic targets but can also completely shift the reaction pathway—for instance, favoring standard planar substitution over complex dearomatization [2]. Unsubstituted benzonitrile entirely lacks the halogen leaving group required for cross-coupling and SNAr, rendering it useless for these targeted synthetic applications.

Superior SNAr Reactivity for Metal-Free Amine Arylation

In the development of green, metal-free N-arylation protocols, the choice of the halogen leaving group is critical for process efficiency. Research demonstrates that 2-fluorobenzonitrile undergoes highly efficient SNAr with amines in aqueous media, whereas the chlorinated analog fails to react under identical conditions [1].

Evidence DimensionProduct yield in metal-free aqueous N-arylation
Target Compound Data83% isolated yield
Comparator Or Baseline0% conversion (not effective) for 2-chlorobenzonitrile
Quantified Difference83% absolute yield improvement
ConditionsMetal-free reaction with piperidine in water using mixed organic/inorganic bases (3h reflux)

Procuring the fluoro-derivative enables mild, metal-free manufacturing, eliminating the need for expensive palladium catalysts and subsequent heavy metal remediation.

Exclusive Chemoselectivity in Tandem Amination-Reduction

When synthesizing substituted benzylamines, utilizing 2-fluorobenzonitrile allows for a highly efficient one-pot tandem SNAr amination and nitrile reduction. Studies using lithium N,N-dialkylaminoborohydride (LAB) reagents reveal that the fluoro-isomer exclusively channels the reaction through the tandem pathway, unlike brominated analogs which default to simple reduction [1].

Evidence DimensionReaction pathway dominance and product yield
Target Compound DataExclusively yields the tandem SNAr-reduction product (e.g., 81% yield of 2-(morpholino)benzylamine)
Comparator Or Baseline2-Bromobenzonitrile yields primarily the simple nitrile reduction product without halogen substitution
Quantified DifferenceComplete shift from simple reduction to tandem substitution-reduction
ConditionsTreatment with lithium morpholinoborohydride in THF at 65 °C

This exclusive chemoselectivity allows process chemists to consolidate two distinct synthetic steps into a single unit operation, significantly reducing solvent waste and cycle times.

Divergent Reactivity Enabling 3D Scaffold Dearomatization

The specific ortho-relationship of the fluoro and cyano groups in 2-fluorobenzonitrile unlocks unique synthetic pathways that are inaccessible to the para-isomer. Specifically, 2-fluorobenzonitrile successfully undergoes interrupted SNAr-alkylation dearomatization to form complex 3D structures, whereas 4-fluorobenzonitrile defaults to standard planar substitution [1].

Evidence DimensionReaction pathway divergence with lithiated nitriles
Target Compound DataUndergoes efficient dearomatization to form highly functionalized 3D cyclohexadienes
Comparator Or Baseline4-Fluorobenzonitrile undergoes standard anionic SNAr (substitution) without dearomatization
Quantified DifferenceComplete divergence in reaction pathway (dearomatization vs. planar substitution)
ConditionsAddition of lithiated cyclopentanecarbonitrile followed by electrophilic trapping with benzyl bromide

For drug discovery teams aiming to escape flatland, procuring the ortho-fluoro isomer is mandatory to access high-value, sp3-rich aliphatic ring systems.

Metal-Free Synthesis of Ortho-Fused Heterocycles

Directly leveraging its superior SNAr reactivity over 2-chlorobenzonitrile, 2-fluorobenzonitrile is the optimal precursor for synthesizing quinazolines, benzisoxazoles, and other ortho-fused APIs under mild, catalyst-free conditions [1].

One-Pot Manufacturing of Substituted Benzylamines

Driven by its exclusive chemoselectivity with aminoborohydrides, this compound is ideal for workflows requiring the rapid, single-step conversion of halobenzonitriles into functionalized benzylamines, avoiding multi-step isolation[2].

Generation of sp3-Rich Cyclohexadienes for Drug Discovery

Capitalizing on its unique dearomatization pathway compared to para-isomers, 2-fluorobenzonitrile is the required starting material for generating complex, non-planar cyclohexadiene scaffolds used in modern pharmaceutical libraries [3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

394-47-8

Wikipedia

2-Fluorobenzonitrile

General Manufacturing Information

Benzonitrile, 2-fluoro-: INACTIVE

Dates

Last modified: 08-15-2023

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